N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate is a chemical compound with the molecular formula C10H13N3·H2SO4. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through multicomponent reactions involving 2-aminopyridines, arylglyoxals, and Meldrum’s acid.
N-Methylation:
Sulfonation: The final step involves the reaction of the N-methylated product with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce demethylated or hydrogenated products .
Scientific Research Applications
N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of biological activities.
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.H2O4S/c1-8-9(7-11-2)13-6-4-3-5-10(13)12-8;1-5(2,3)4/h3-6,11H,7H2,1-2H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVAQOHAIMNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CNC.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.